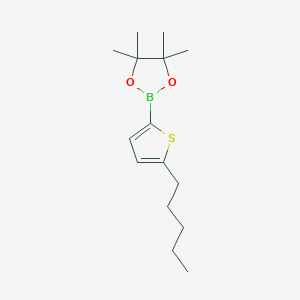
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane, also known as TMTD, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. TMTD is a boron-containing compound that has a dioxaborolane ring structure and a thiophene ring attached to it. This compound has been synthesized through various methods and has shown promising results in various scientific applications.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane is not fully understood, but it is believed that the boron atom in 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in its biological activity. Boron-containing compounds have been shown to have unique properties, including the ability to selectively accumulate in cancer cells and induce cell death through various mechanisms.
Biochemical and Physiological Effects:
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane is its ease of synthesis and purification, which makes it a valuable reagent for organic synthesis and materials science. However, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has some limitations, including its low solubility in water, which may limit its use in biological applications.
未来方向
There are several future directions for the research on 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane and its derivatives, and the exploration of its potential as a building block for the synthesis of new organic materials. Additionally, further studies are needed to fully understand the mechanism of action of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane and its potential applications in various fields.
科学研究应用
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has shown promising results in various scientific applications, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been used as a boron-containing reagent for the preparation of various organic compounds. In materials science, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of various organic materials, including conducting polymers and organic semiconductors. In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated for its potential as an anticancer agent, and it has shown promising results in vitro.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2S/c1-6-7-8-9-12-10-11-13(19-12)16-17-14(2,3)15(4,5)18-16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQONMRVDSCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


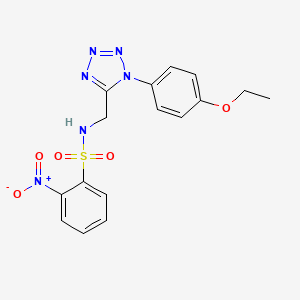
![4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B2660956.png)

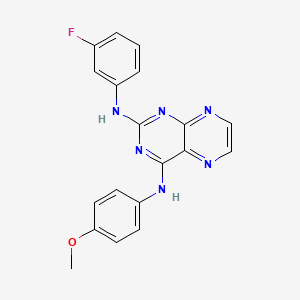
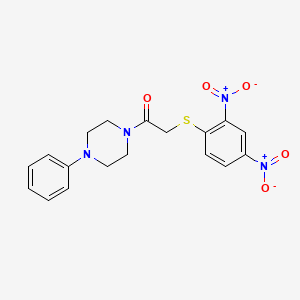
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2660961.png)
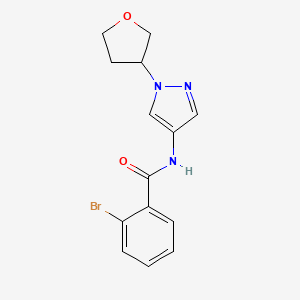
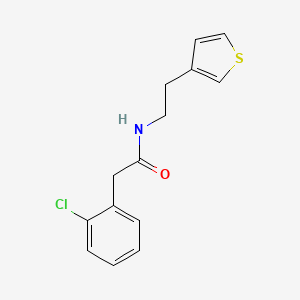
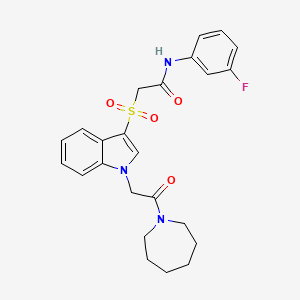
![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)
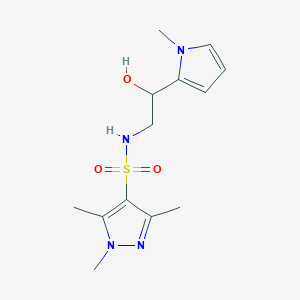

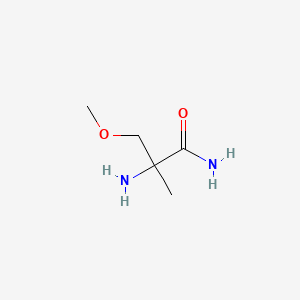
![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)